molecular formula C10H15N3O B2496454 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol CAS No. 2142247-90-1

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2496454
CAS No.: 2142247-90-1
M. Wt: 193.25
InChI Key: YEGHHVSSKVUYSE-UHFFFAOYSA-N
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Description

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by a cyclopentan-1-ol moiety linked to a pyrazin-2-yl group through a methylamino bridge. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of cyclopentanone with methylamine and pyrazine. The process can be summarized in the following steps:

    Formation of the Intermediate: Cyclopentanone reacts with methylamine to form an intermediate imine.

    Addition of Pyrazine: The intermediate imine then reacts with pyrazine to form the final product, this compound.

The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[[(4-Pyrazin-2-ylpyrimidin-2-yl)amino]methyl]cyclopentan-1-ol: Shares a similar structure but with a pyrimidin-2-yl group instead of a pyrazin-2-yl group.

    2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol: A closely related compound with slight variations in the substituents.

Uniqueness

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol is unique due to its specific combination of a cyclopentan-1-ol moiety and a pyrazin-2-yl group. This unique structure allows it to exhibit distinct biological activities and participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Biological Activity

2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanol structure with a methyl group attached to a pyrazin-2-yl amino group. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The pyrazin-2-ylamino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways.
  • Receptor Interaction : The structural rigidity provided by the cyclopentanol moiety enhances binding affinity to specific receptors, which may lead to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of similar structures have shown significant antiproliferative effects against cancer cell lines, including MCF-7 and A549 cells .
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity, akin to other pyrazine derivatives that have been shown to inhibit bacterial growth .
  • Enzymatic Activity Modulation : It has been noted that compounds with similar functionalities can modulate enzymatic activities, such as antioxidant enzyme systems, thereby influencing oxidative stress levels in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/TargetEffectiveness
This compoundAnticancerMCF-7Significant inhibition observed
Similar Pyrazine DerivativesAntimicrobialVarious BacteriaEffective against multiple strains
Benzimidazole DerivativesAntiproliferativeA549Up to 95% inhibition

Synthesis and Research Applications

The synthesis of this compound can be achieved through various organic reactions involving cyclization and functionalization techniques. Its applications in research include:

  • Biochemical Assays : Used for investigating enzyme interactions and metabolic pathways.
  • Drug Development : Potential precursor for developing new therapeutic agents targeting cancer or microbial infections.

Properties

IUPAC Name

2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(8-3-2-4-9(8)14)10-7-11-5-6-12-10/h5-9,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGHHVSSKVUYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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